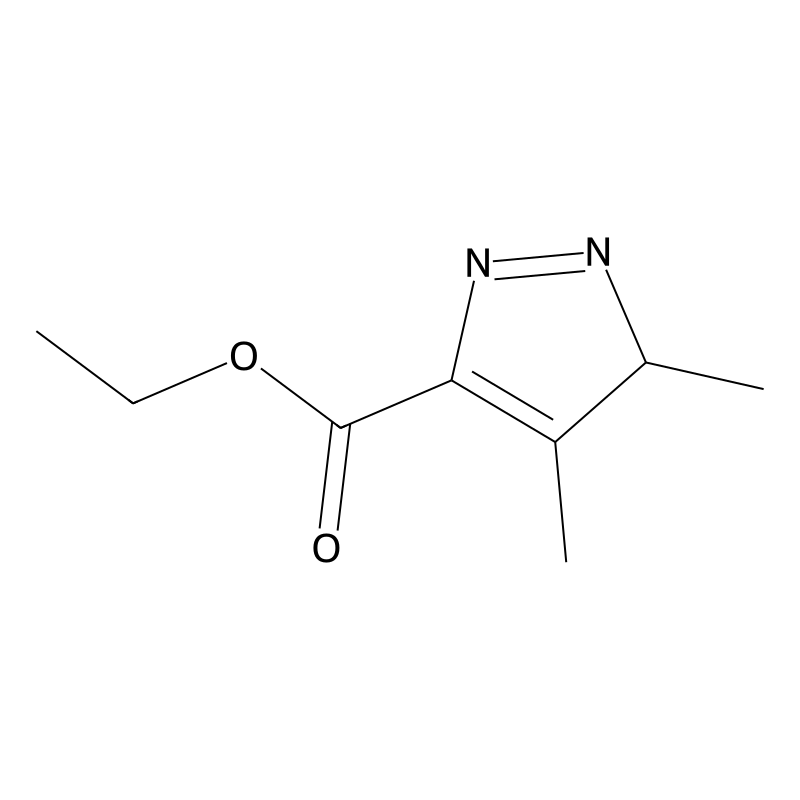

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Heterocyclic Chemistry

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate contains a pyrazole ring, a five-membered heterocycle with two nitrogen atoms. Pyrazoles are a well-studied class of compounds with diverse applications in medicinal chemistry and materials science PubChem, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: . Research in this area could involve using Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate as a starting material for the synthesis of novel pyrazole derivatives with potential biological activity.

Organic Synthesis

The presence of the ester functional group (carboxylate) suggests Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate could be a valuable intermediate in organic synthesis. Researchers might explore its reactivity in various reactions, such as hydrolysis, reduction, or condensation, to obtain other functionalized pyrazole compounds for further investigation.

Medicinal Chemistry

The pyrazole core is present in many FDA-approved drugs [NCBI, PubChem Suchergebnis für "Pyrazole"()]. Given this, Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate could be a potential candidate for screening against various biological targets to identify new lead compounds for drug development. However, more research is needed to determine its specific biological properties.

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a CAS number of 35313-50-9. This compound is a derivative of pyrazole, a five-membered heterocyclic compound featuring two nitrogen atoms in its structure. Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is characterized by its carboxylate functional group and two methyl groups at the 3 and 4 positions of the pyrazole ring, which contribute to its unique chemical properties and reactivity .

- Oxidation: The compound can be oxidized to yield corresponding pyrazole derivatives with different functional groups.

- Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles .

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate exhibits potential biological activity that makes it significant in medicinal chemistry. It has been investigated for its possible roles as:

- Bioactive Molecule: The compound shows promise in drug discovery, particularly in developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors relevant to therapeutic effects. The exact mechanism varies based on the biological context and target molecules involved .

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be synthesized through several methods:

- Reaction of Ethyl Acetoacetate with Hydrazine Hydrate: This method involves cyclization and esterification under reflux conditions with an acid catalyst to facilitate the cyclization process.

- Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions enhances efficiency and sustainability .

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has several applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex pyrazole derivatives.

- Biology: The compound is explored for its potential as a lead compound in drug development.

- Medicine: It may contribute to new pharmaceuticals targeting various diseases.

- Industry:

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be compared with other similar compounds based on structural features and reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-methylpyrazole-5-carboxylate | Methyl group at position 3 | Lacks dimethyl substitution |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Pyrrole ring instead of pyrazole | Different heterocyclic framework |

| 3(5)-Substituted Pyrazoles | Varying substitutions at positions 3 or 5 | Diverse reactivity based on substituents |

These compounds share structural similarities but differ in their functional groups and reactivity profiles. Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate stands out due to its specific methyl substitutions that influence its chemical behavior and biological activity .

IUPAC Nomenclature and Key Structural Features

The compound’s systematic name reflects its substitution pattern:

- Ethyl ester at position 5 of the pyrazole ring.

- Methyl groups at positions 3 and 4.

- 3H-pyrazole indicates the hydrogenation state of the ring.

The structure is represented by the SMILES notation CCOC(=O)C1=C(C(N=N1)C)C and the InChIKey MJSHRSYDCLJJOH-UHFFFAOYSA-N.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 309.8 ± 37.0°C (predicted) | |

| LogP | 1.55 |

Spectroscopic and Physicochemical Characterization

Key spectral data include:

Enolate Alkylation Approaches

Enolate alkylation represents a powerful strategy for introducing substituents onto preformed pyrazole carboxylate frameworks [1] [2]. The methodology involves the generation of enolate anions from pyrazole carboxylate esters followed by electrophilic alkylation to introduce methyl groups at the 3 and 4 positions.

Classical Enolate Alkylation Protocol

The traditional approach employs strong bases such as sodium hydride or potassium carbonate in dimethylformamide solvent at elevated temperatures ranging from 80 to 140 degrees Celsius [3]. The process involves sequential deprotonation and alkylation steps, with dimethyl carbonate serving as an effective methylating agent [3]. Research demonstrates that the molar ratio of dimethyl carbonate to ethyl 3-ethyl-5-pyrazolecarboxylate significantly influences reaction outcomes, with optimal ratios ranging from 3:1 to 8:1 [3].

Regioselectivity Considerations

The regioselectivity of enolate alkylation depends critically on the electronic and steric properties of the pyrazole substrate [4]. Engineered enzymatic systems have achieved unprecedented regioselectivity exceeding 99 percent for nitrogen alkylation reactions [1] [2]. The use of computational methods helps predict activation energies for competing alkylation pathways, with calculated values of 6.4 kilocalories per mole for N1 and 9.4 kilocalories per mole for N2 methylation favoring N1 alkylation [5].

Reaction Optimization

Process optimization studies reveal that reaction yields between 65 and 90 percent are typically achieved under carefully controlled conditions [3]. The addition of sodium hydride in quantities representing 10 to 50 percent of the pyrazole carboxylate substrate proves optimal for promoting efficient alkylation [3]. Temperature control remains critical, with reactions conducted at 110 degrees Celsius for 4 hours providing excellent conversion rates [3].

Hydrazine Cyclocondensation Strategies

Hydrazine cyclocondensation with 1,3-dicarbonyl compounds represents the most widely employed method for pyrazole synthesis, commonly known as the Knorr pyrazole synthesis [6] [7]. This approach offers exceptional versatility and generally high yields when properly executed.

Classical Knorr Synthesis Protocol

The fundamental Knorr synthesis involves the reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions [8] [7]. The mechanism proceeds through initial imine formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole product [6]. Reaction conditions typically employ polar protic solvents such as ethanol or water-ethanol mixtures under reflux conditions [7].

Mechanistic Considerations

The reaction mechanism begins with acid-catalyzed imine formation between hydrazine and one carbonyl group of the β-ketoester [6] [8]. The second nitrogen atom subsequently attacks the remaining carbonyl carbon, forming a cyclic intermediate that undergoes dehydration to generate the pyrazole ring [6]. The regioselectivity depends on electronic and steric factors, with aryl substituents typically directing cyclization to afford specific regioisomers [9].

Modified Protocols with Enhanced Efficiency

Modern variations employ iodine as a halogenating agent to enhance cyclization efficiency [9]. Using equimolar amounts of molecular iodine with 10 mole percent p-toluenesulfonic acid as additive affords pyrazole derivatives in 83 percent yield within 48 hours [9]. Alternative halogenating agents including bromine, N-chlorosuccinimide, and N-bromosuccinimide have been evaluated, with iodine proving most effective [9].

Substrate Scope and Limitations

The hydrazine cyclocondensation approach accommodates diverse hydrazine derivatives including alkyl-, aryl-, and acylhydrazines [7]. Yields generally range from 70 to 95 percent depending on substrate compatibility [9]. Unsymmetrical 1,3-dicarbonyl compounds may produce regioisomeric mixtures, requiring careful optimization to achieve selectivity [7].

Industrial Considerations

Industrial implementations often employ continuous flow reactors to optimize reaction conditions and improve yields . Heterogeneous catalysts and solvent-free conditions enhance process efficiency and sustainability . The use of per-6-amino-β-cyclodextrin as a recyclable solid base catalyst enables quantitative yields under solvent-free conditions within one minute [11].

Catalytic Asymmetric Synthesis Developments

Asymmetric catalytic approaches for pyrazole synthesis have emerged as powerful tools for accessing enantioenriched derivatives with defined stereochemistry [12] [13]. These methodologies primarily employ organocatalytic and metal-catalyzed transformations.

Organocatalytic Asymmetric Synthesis

Thiourea-derived organocatalysts enable highly enantioselective synthesis of pyrazoles bearing quaternary stereocenters [14] [15]. Quinine-derived thiourea catalysts promote enantioselective addition of pyrazolones to isatin-derived ketimines, affording acetylated pyrazoles with excellent enantioselectivities after in situ treatment with acetic anhydride and triethylamine [15]. The corresponding products are obtained in high yields with enantioselectivities ranging from 83 to 94 percent enantiomeric excess [14].

Metal-Catalyzed Asymmetric Transformations

Rhodium-catalyzed asymmetric coupling reactions provide access to enantioenriched pyrazole derivatives [16]. The asymmetric N-selective coupling of pyrazole derivatives with terminal allenes affords secondary and tertiary allylic pyrazoles suitable for medicinal chemistry applications [16]. This methodology tolerates diverse functional groups and enables efficient synthesis of pharmaceutically important targets such as JAK 1/2 inhibitor ruxolitinib [16].

Cascade Catalytic Processes

Sequential catalytic reactions combining organocatalysis and metal catalysis offer powerful synthetic platforms [12]. Squaramide-catalyzed enantioselective Michael addition of pyrazolones to alkyne-tethered nitroolefins followed by silver-catalyzed hydroalkoxylation generates pyrano-annulated pyrazoles in good yields with moderate to high enantioselectivities [12]. Both catalysts function simultaneously without compromising chemical yield or enantioselectivity [12].

Substrate Scope and Mechanistic Insights

Asymmetric catalytic methods demonstrate broad substrate compatibility with various functional groups including bromo, ester, nitro, and nitrile substituents [4]. Crystal structure analysis reveals attractive interactions that contribute to observed regioselectivity patterns [4]. The methodology provides rare insights into structure-activity relationships through direct correlation of isomeric ratios with crystallographic data [4].

Solvent-Free and Green Chemistry Protocols

Environmental concerns have driven development of sustainable synthetic approaches emphasizing solvent-free conditions, renewable catalysts, and reduced waste generation [17] [18]. These green chemistry protocols align with modern sustainability principles while maintaining synthetic efficiency.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation coupled with solvent-free conditions enables rapid pyrazole synthesis with excellent yields [17] [19]. The cycloaddition of tosylhydrazones derived from α,β-unsaturated carbonyl compounds proceeds efficiently under microwave activation, affording 3,5-disubstituted pyrazoles in high yields after short reaction times [17]. Optimization studies demonstrate that microwave power settings of 230 watts provide optimal heating for three-component condensations [20].

Grinding-Based Mechanochemical Synthesis

Solvent-free synthesis employing mechanical grinding offers an environmentally benign alternative to solution-phase reactions [21] [11]. The reaction of β-enaminones with hydrazine sulfate under grinding conditions in the presence of p-toluenesulfonic acid affords pyrazoles efficiently [21]. Complete conversion typically occurs within 30 minutes to 3 hours depending on substrate reactivity [22].

Ionic Liquid Catalysis

Ionic liquids serve as both solvents and catalysts for sustainable pyrazole synthesis [18] [23]. 1-Butyl-3-methylimidazolium hydroxide catalyzes four-component condensation reactions affording pyranopyrazoles under mild conditions [20]. The ionic liquid catalyst demonstrates recyclability over multiple reaction cycles while maintaining catalytic activity [11]. Task-specific ionic liquids such as [(CH₂)₄SO₃HMIM][HSO₄] enable efficient synthesis under solvent-free conditions [11].

Aqueous and Bio-Based Protocols

Water-based synthetic protocols eliminate organic solvent requirements while providing effective reaction media [18] [24]. Water extract of banana peels serves as a novel, renewable reaction medium for one-pot pyranopyrazole synthesis at room temperature [24]. This approach offers environmental benefits including waste material utilization and elimination of toxic organic solvents [24]. Green chemistry metrics including atom economy, environmental factor, and process mass intensity demonstrate the eco-friendly nature of these protocols [24].

Catalyst Design and Recyclability

Heterogeneous catalysts enable easy separation and recyclability in green synthetic protocols [11]. Per-6-amino-β-cyclodextrin functions as a recyclable solid base catalyst, maintaining activity over six reaction cycles [11]. Magnetic nanocrystal catalysts such as CoCuFe₂O₄ provide efficient catalysis under solvent-free conditions at room temperature with straightforward magnetic separation [11].

Process Intensification

Green protocols often achieve significant process intensification through reduced reaction times and simplified workup procedures [18] [23]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining excellent yields [19] [25]. One-pot multicomponent reactions eliminate purification steps between synthetic transformations, reducing overall process complexity and waste generation [23] [18].

Comparative Environmental Assessment

Life cycle assessment studies comparing green synthetic routes with classical methods demonstrate substantial environmental benefits [17]. Solvent-free microwave-assisted protocols show reduced energy consumption, waste generation, and carbon emissions compared to conventional heating methods [17]. The elimination of organic solvents significantly reduces environmental impact while maintaining synthetic efficiency [18].

XLogP3

Dates

Explore Compound Types